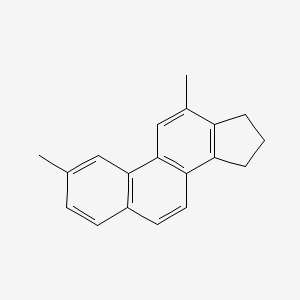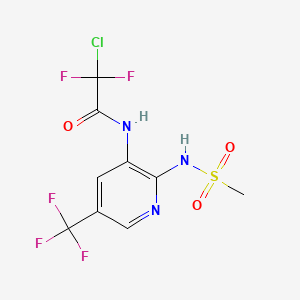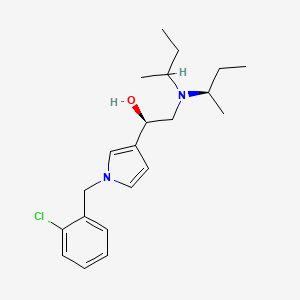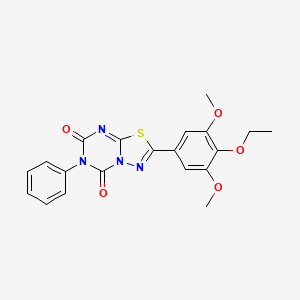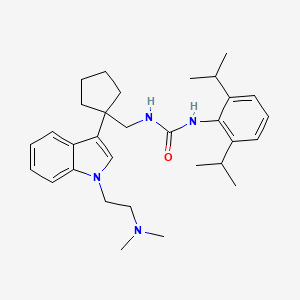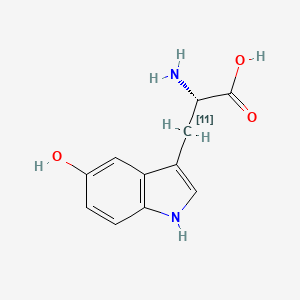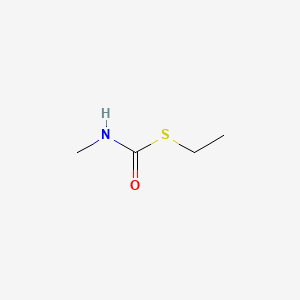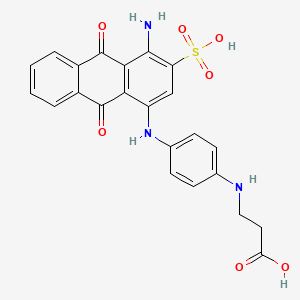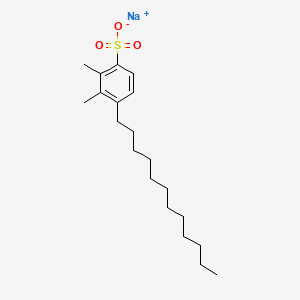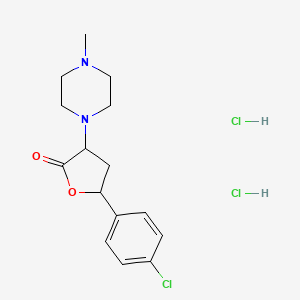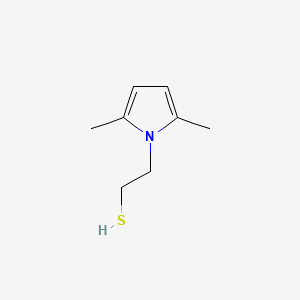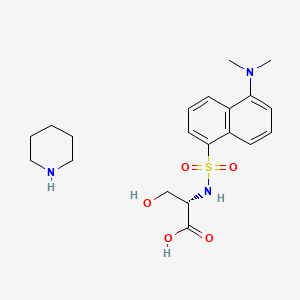
Dansyl-L-serine Piperidinium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dansyl-L-serine Piperidinium Salt is a chemical compound with the molecular formula C15H18N2O5S.C5H11N . It is a derivative of L-serine, a naturally occurring amino acid, modified with a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) and a piperidinium ion. This compound is primarily used in biochemical and proteomics research due to its fluorescent properties.
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves the reaction of L-serine with dansyl chloride in the presence of a base such as triethylamine.
The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
After the reaction, the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods:
On an industrial scale, the synthesis process is optimized for higher yields and purity.
Large-scale reactions may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the dansyl group, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dansyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution reactions often require nucleophiles like amines or alcohols and may be facilitated by heat or catalysts.
Major Products Formed:
Oxidation can yield sulfonyl derivatives.
Reduction can produce amino derivatives.
Substitution reactions can result in various functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dansyl-L-serine Piperidinium Salt is widely used in scientific research due to its fluorescent properties. It is particularly valuable in:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in proteomics to label and detect proteins.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent sensors and materials.
Wirkmechanismus
The fluorescent properties of Dansyl-L-serine Piperidinium Salt are due to the dansyl group, which absorbs light at a specific wavelength and emits fluorescence. The mechanism involves the excitation of electrons in the dansyl group, followed by their return to the ground state, emitting light in the process. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with proteins and other biomolecules to produce a fluorescent signal.
Vergleich Mit ähnlichen Verbindungen
Dansyl Chloride: Similar in structure but lacks the serine and piperidinium components.
Fluorescein Isothiocyanate (FITC): Another fluorescent probe used in biological research.
Rhodamine B: A fluorescent dye used in various applications.
Uniqueness:
Dansyl-L-serine Piperidinium Salt is unique due to its specific combination of the dansyl group and L-serine, which provides both fluorescence and biological relevance.
Its piperidinium ion enhances its solubility and stability, making it more suitable for certain applications compared to other fluorescent probes.
Eigenschaften
CAS-Nummer |
84282-12-2 |
|---|---|
Molekularformel |
C20H29N3O5S |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid;piperidine |
InChI |
InChI=1S/C15H18N2O5S.C5H11N/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20;1-2-4-6-5-3-1/h3-8,12,16,18H,9H2,1-2H3,(H,19,20);6H,1-5H2/t12-;/m0./s1 |
InChI-Schlüssel |
PMLYLUHIMARDID-YDALLXLXSA-N |
Isomerische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CO)C(=O)O.C1CCNCC1 |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O.C1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


